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Compound of Interest

Compound Name: trans-Jasmone

Cat. No.: B1672801 Get Quote

An In-depth Technical Guide on Trans-Jasmone Research

Introduction
Jasmone, a volatile organic compound, is a key constituent of the oil extracted from jasmine

flowers.[1][2] It exists in two geometric isomers, cis-jasmone and trans-jasmone, which

possess similar chemical properties and odors.[1][2] While the natural extract is exclusively the

cis form, synthetic jasmone is typically a mixture of both.[1] Jasmone is biosynthesized in

plants from jasmonic acid via decarboxylation. Beyond its significant use in the fragrance and

cosmetics industries, jasmone plays a crucial role in agriculture as an insect attractant or

repellent and has garnered attention for its potential therapeutic applications, notably in cancer

research. This document provides a comprehensive review of the research on trans-jasmone
and related jasmonates, focusing on its chemical properties, synthesis, biological activities, and

the molecular pathways it modulates.

Chemical and Physical Properties
Trans-jasmone, scientifically known as (E)-3-methyl-2-(pent-2-enyl)cyclopent-2-en-1-one, is a

cyclic ketone. Its chemical and physical properties are well-documented and summarized in the

table below.
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Property Value Reference(s)

Molecular Formula C₁₁H₁₆O

Molecular Weight 164.24 g/mol

Appearance
Colorless to pale yellow

liquid/oil

Odor Characteristic of jasmine

Boiling Point 142 °C at 23 mmHg

Density 0.9437 g/cm³ at 22 °C

Refractive Index 1.4974 at 20 °C

UV Maximum 234 nm (ε = 12300)

Solubility Slightly soluble in water

CAS Number 6261-18-3

Synthesis of Trans-Jasmone
The synthesis of trans-jasmone has been reported through various methods. A common

approach involves the alkylation of a cyclopentenone derivative. One patented method for

producing jasmone involves the alkylation of 3-methyl-2-cyclopenten-1-one with a pentenyl

halide (e.g., cis-2-pentenyl chloride) in an alkaline medium. This reaction is often facilitated by

a phase-transfer catalyst. A specific synthesis for trans-jasmone was developed by Sisido et

al. (1964).

Another practical synthesis starts from levulinic acid, which is converted in several steps to a

1,4-diketone intermediate. This intermediate then undergoes an intramolecular aldol

condensation followed by dehydration to yield the cyclopentenone ring structure of jasmone.

Biological Activities
Anticancer Activity
Jasmonates, including methyl jasmonate (MJ) and jasmone isomers, have demonstrated

significant anticancer activity against a wide range of cancer cell lines, while showing minimal
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toxicity to normal cells. The antitumor activity is attributed to several mechanisms, including the

induction of apoptosis, cell cycle arrest, and inhibition of cell proliferation.

Quantitative Data on Anticancer Activity of Jasmonates
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Compound Cell Line Assay
IC₅₀ Value /
Concentrati
on

Time (hrs)
Reference(s
)

Methyl

Jasmonate

PC-3

(Prostate

Cancer)

Alamar Blue 2.25 mM 24

Methyl

Jasmonate

LNCaP

(Prostate

Cancer)

Alamar Blue 2.05 mM 24

cis-Jasmone

PC-3

(Prostate

Cancer)

Alamar Blue 3.00 mM 24

cis-Jasmone

LNCaP

(Prostate

Cancer)

Alamar Blue 1.25 mM 24

Methyl

Jasmonate

MDA-MB-435

(Breast

Cancer)

Not Specified 1.9 mM -

Methyl

Jasmonate

MCF-7

(Breast

Cancer)

Not Specified 2.0 mM -

Methyl

Jasmonate

A549, H520

(Non-Small

Cell Lung

Cancer)

Proliferation

Dose-

dependent

inhibition

-

Methyl

Jasmonate

MOLT-4

(Lymphoblasti

c Leukemia)

Cytotoxicity

87.5%

cytotoxicity at

0.5 mM

-

Methyl

Jasmonate

T-47D

(Breast

Cancer)

Growth

Inhibition

47% survival

at 2 mM
-
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Methyl

Jasmonate

MDA-MB-361

(Breast

Cancer)

Growth

Inhibition

78% survival

at 2 mM
-

Role in Plant Defense and Insect Interactions
Jasmone is a key signaling molecule in plant defense. Its production can be induced by

herbivory, and it acts as a semiochemical that mediates interactions across multiple trophic

levels.

Insect Repellency: cis-Jasmone has been shown to repel aphids, such as the lettuce aphid

and damson-hop aphid. Treating wheat and barley with synthetic cis-jasmone induced the

release of volatile organic compounds (VOCs) that deterred the cereal leaf beetle, Oulema

melanopus.

Attraction of Natural Enemies: While repelling herbivores, cis-jasmone can attract their

natural predators. It has been found to be an attractant for the seven-spot ladybird and aphid

parasitoids, effectively enhancing biological pest control.

Induction of Plant Defenses: Application of cis-jasmone vapor to intact bean plants induced

the production of other defense-related volatiles, such as (E)-β-ocimene, effectively "priming"

the plant for future attacks.

Signaling Pathways and Mechanisms of Action
Jasmonate Biosynthesis and Signaling in Plants
Jasmonates are synthesized via the oxylipin pathway. The process begins in the chloroplast

with the release of α-linolenic acid from membranes. This is converted through a series of

enzymatic steps into 12-oxo-phytodienoic acid (OPDA). OPDA is then transported to the

peroxisome, where it is reduced and undergoes β-oxidation to form jasmonic acid (JA). In the

cytoplasm, JA is further metabolized into various active or inactive compounds, including

methyl jasmonate (MeJA) and, through decarboxylation, cis-jasmone.
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Fig. 1: Simplified pathway of jasmonate biosynthesis in plants.

Anticancer Mechanism of Action
The anticancer effects of jasmonates are multifaceted. A primary mechanism involves the

induction of apoptosis through pathways that target mitochondria. Jasmonates can cause a

decrease in the mitochondrial membrane potential, leading to the release of cytochrome c.

This, in turn, activates caspase cascades (like caspase-3 and -9) that execute programmed cell

death. This process is often mediated by an increase in reactive oxygen species (ROS).

Furthermore, jasmonates can activate stress-activated protein kinases, such as JNK and p38

MAPK, which play a crucial role in apoptosis.
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Fig. 2: Proposed mechanism of jasmonate-induced apoptosis in cancer cells.
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Jasmone as an Aryl Hydrocarbon Receptor (AhR)
Antagonist
Recent research has identified a novel mechanism for jasmone. It acts as a ligand-selective

allosteric antagonist of the Aryl Hydrocarbon Receptor (AhR). AhR is a ligand-activated

transcription factor involved in cellular responses to environmental toxins. Jasmone was found

to inhibit AhR activation by various agonists like TCDD and benzo[a]pyrene. It does not prevent

the agonist from binding or AhR from translocating to the nucleus, but it does inhibit

downstream events, including the formation of the AhR:ARNT complex and the subsequent

expression of target genes like CYP1A1.
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Fig. 3: Jasmone's workflow as an allosteric antagonist of the AhR pathway.
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Key Experimental Protocols
Cell Viability and IC₅₀ Determination (Alamar Blue
Assay)
This assay is used to measure the proliferation of cells and determine the concentration of a

compound that inhibits cell growth by 50% (IC₅₀).

Cell Culture: Cancer cell lines (e.g., PC-3, LNCaP) are cultured in appropriate media and

seeded into 96-well plates.

Treatment: Cells are treated with various concentrations of the test compound (e.g., methyl

jasmonate, cis-jasmone) for specific durations (e.g., 24, 48, 72 hours).

Assay: Alamar blue reagent (resazurin) is added to each well. Viable, metabolically active

cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

Measurement: Fluorescence is measured using a plate reader. The intensity of the

fluorescence is proportional to the number of viable cells.

Calculation: IC₅₀ values are calculated by plotting the percentage of cell viability against the

log of the compound concentration.

Apoptosis Detection (Caspase-3 Activity Assay)
This protocol measures the activity of caspase-3, a key executioner enzyme in the apoptotic

pathway.

Cell Treatment: Cells are treated with the jasmonate compound for a predetermined time to

induce apoptosis.

Cell Lysis: Cells are harvested and lysed to release their cytoplasmic contents.

Assay: The cell lysate is incubated with a specific caspase-3 substrate that is conjugated to a

colorimetric or fluorometric reporter.

Measurement: Cleavage of the substrate by active caspase-3 releases the reporter, which

can be quantified using a spectrophotometer or fluorometer. An increase in signal indicates
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higher caspase-3 activity and thus, apoptosis.

AhR Gene Reporter Assay
This assay is used to screen for compounds that modulate AhR activity.

Cell Line: A stable cell line (e.g., hepatoma cells) is engineered to contain a reporter gene

(e.g., luciferase) under the control of a promoter with AhR response elements (XREs).

Treatment: Cells are treated with an AhR agonist (e.g., TCDD) in the presence or absence of

the test compound (jasmone).

Measurement: After incubation, cells are lysed, and luciferase activity is measured using a

luminometer.

Analysis: A decrease in luciferase activity in the presence of jasmone indicates its

antagonistic effect on the AhR signaling pathway.

Conclusion
Trans-jasmone and its related jasmonate compounds are versatile molecules with significant

applications ranging from perfumery to agriculture and medicine. Their role as plant signaling

molecules provides a foundation for developing novel, environmentally friendly pest

management strategies. The most compelling area of current research is their potential as

anticancer agents. Jasmonates selectively induce cell death in various cancer types through

multiple mechanisms, including mitochondrial-mediated apoptosis and modulation of key

signaling pathways like MAPK and AhR. The low toxicity to normal cells makes them promising

candidates for further preclinical and clinical investigation. Future research should focus on

elucidating the precise structure-activity relationships of different jasmonate derivatives,

optimizing their delivery for therapeutic use, and exploring their efficacy in combination with

existing cancer therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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